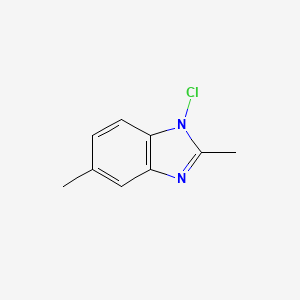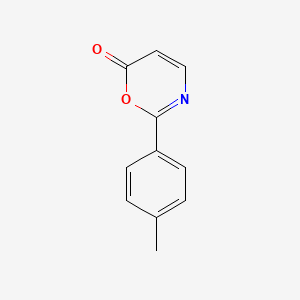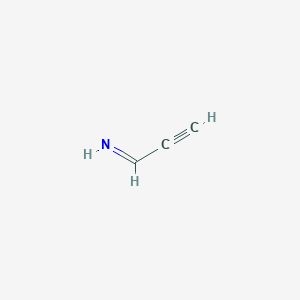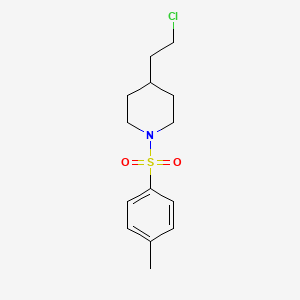
(E)-N-Cyclohexyl-1-(4-methoxy-2H-1,3-benzodioxol-5-yl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-Cyclohexyl-1-(4-methoxy-2H-1,3-benzodioxol-5-yl)methanimine is a synthetic organic compound It features a cyclohexyl group attached to a methanimine moiety, which is further connected to a methoxy-substituted benzodioxole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-Cyclohexyl-1-(4-methoxy-2H-1,3-benzodioxol-5-yl)methanimine typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Methoxylation: The benzodioxole ring is then methoxylated using a suitable methylating agent such as dimethyl sulfate or methyl iodide.
Formation of the Methanimine Moiety: The methanimine moiety is introduced by reacting the methoxylated benzodioxole with cyclohexylamine under dehydrating conditions, often using a dehydrating agent like phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-Cyclohexyl-1-(4-methoxy-2H-1,3-benzodioxol-5-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the imine group to an amine.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxo derivatives of the benzodioxole ring.
Reduction: Cyclohexyl-1-(4-methoxy-2H-1,3-benzodioxol-5-yl)methanamine.
Substitution: Various substituted benzodioxole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (E)-N-Cyclohexyl-1-(4-methoxy-2H-1,3-benzodioxol-5-yl)methanimine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further experimental studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-N-Cyclohexyl-1-(4-methoxyphenyl)methanimine
- (E)-N-Cyclohexyl-1-(2,3-dihydro-1,4-benzodioxin-6-yl)methanimine
Uniqueness
(E)-N-Cyclohexyl-1-(4-methoxy-2H-1,3-benzodioxol-5-yl)methanimine is unique due to the presence of the methoxy-substituted benzodioxole ring, which may impart distinct chemical and biological properties compared to other similar compounds.
Propiedades
| 91129-06-5 | |
Fórmula molecular |
C15H19NO3 |
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
N-cyclohexyl-1-(4-methoxy-1,3-benzodioxol-5-yl)methanimine |
InChI |
InChI=1S/C15H19NO3/c1-17-14-11(7-8-13-15(14)19-10-18-13)9-16-12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3 |
Clave InChI |
PNRNATANAJOKAV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC2=C1OCO2)C=NC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


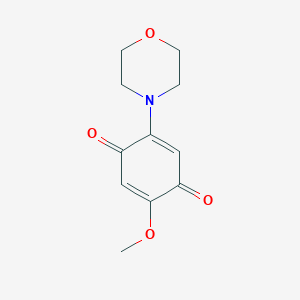
![1,4-Dimethyl-2-oxa-1,4-diazaspiro[4.6]undeca-6,8,10-trien-3-one](/img/structure/B14363541.png)
![2,6-Bis[(4-azidophenyl)methyl]-4-methylcyclohexan-1-one](/img/structure/B14363546.png)
![3-{2-[(2-Methoxyethyl)sulfanyl]-5-phenyl-1H-imidazol-4-YL}pyridine](/img/structure/B14363553.png)
